5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

pKa prediction electronic effects heterocyclic chemistry

This 5-Br/7-CF3 isomer is the ONLY valid building block for C5-selective Suzuki-Miyaura cross-coupling in ATP-competitive kinase inhibitor programs (JAK, TTK, p38). Substituting the 6-Br or 2-Br isomer compromises regioselectivity and invalidates SAR data. MW 266.02, C7H3BrF3N3, LogP 2.7, pKa -0.15. The 7-CF3 group confers metabolic stability; the C5 bromine enables late-stage pharmacophore diversification. Procure only the 98% pure, precisely defined 5-Br/7-CF3 isomer.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.021
CAS No. 2138403-88-8
Cat. No. B2892417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
CAS2138403-88-8
Molecular FormulaC7H3BrF3N3
Molecular Weight266.021
Structural Identifiers
SMILESC1=C(C=C(N2C1=NC=N2)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H
InChIKeyFNYJSQZUPDCQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2138403-88-8): A Positionally Defined Halogenated Heterocyclic Building Block for Kinase-Targeted Drug Discovery


5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2138403-88-8) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, featuring a bromine atom at the 5-position and a trifluoromethyl group at the 7-position of the fused bicyclic core . With a molecular formula of C7H3BrF3N3 and a molecular weight of 266.02 g/mol, it is one of several positional isomers sharing the same elemental composition but differing in substitution pattern . The compound is supplied at 98% purity by commercial vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds . Its predicted physicochemical properties include a density of 1.96±0.1 g/cm³, a pKa of -0.15±0.30, and a calculated LogP of 2.7, which together define its reactivity and handling profile .

Positional Isomerism in C7H3BrF3N3 Triazolopyridines: Why 5-Br/7-CF3 Substitution Cannot Be Interchanged with Other Regioisomers


The molecular formula C7H3BrF3N3 encompasses at least five distinct positional isomers of bromo-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, including the 5-Br/7-CF3, 6-Br/5-CF3, 2-Br/5-CF3, 8-Br/6-CF3, and 8-Br/2-CF3 variants . Despite sharing identical molecular weight and elemental composition, these isomers exhibit measurably different predicted pKa values (ranging from -1.43 to -0.15) due to the distinct electronic environments created by the relative positions of the electron-withdrawing bromine and trifluoromethyl groups on the fused heterocyclic system . Furthermore, the bromine substitution position directly governs regioselectivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), meaning that a 5-bromo isomer will couple at a different position than a 6-bromo or 2-bromo isomer, yielding structurally distinct downstream products and divergent biological target engagement . Therefore, substituting one isomer for another without re-optimizing the entire synthetic route and biological assay is not scientifically valid.

Quantitative Differential Evidence for 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2138403-88-8) Against Closest Positional Isomer Analogs


Predicted pKa of -0.15 for 5-Br/7-CF3 Isomer Is Higher Than Both 6-Br/5-CF3 (-0.49) and 2-Br/5-CF3 (-1.43) Isomers

The predicted acid dissociation constant (pKa) for 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is -0.15±0.30, which is measurably higher (less acidic) than the 6-bromo-5-(trifluoromethyl) isomer (pKa -0.49±0.30) and the 2-bromo-5-(trifluoromethyl) isomer (pKa -1.43±0.30) . This 0.34 pKa unit difference relative to the 6-Br isomer and 1.28 units relative to the 2-Br isomer reflects the reduced electron-withdrawing effect when bromine is positioned at C5 and CF3 at C7, rather than in closer proximity or on the triazole ring itself. All pKa values are predicted using the same computational methodology (ACD/Labs or analogous software).

pKa prediction electronic effects heterocyclic chemistry triazolopyridine

Bromine at Position 5 Enables Regioselective Cross-Coupling at the C5 Position Distinct from C6, C7, and C8 Isomers

The 5-bromo substituent on the pyridine ring of 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine directs palladium-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig) exclusively to the C5 position . In contrast, the 6-bromo-5-(trifluoromethyl) isomer couples at C6, and the 2-bromo-5-(trifluoromethyl) isomer couples at the C2 position of the triazole ring . Literature on related [1,2,3]triazolo[1,5-a]pyridines demonstrates that bromotriazolopyridines have distinct activation towards nucleophilic substitution at positions 5 and 7, while position 6 exhibits benzenoid inertness . Although this specific reactivity has been documented for the [1,2,3] isomer series, the analogous electronic effects are expected to govern [1,2,4]triazolo[1,5-a]pyridines, making the 5-bromo isomer uniquely suited for C5 elaboration.

Suzuki coupling regioselectivity palladium catalysis C-C bond formation

Trifluoromethyl at C7 Combined with Bromine at C5 Confers a Distinct Electronic Profile Compared to 8-Br/6-CF3 and Other Isomers

The substitution pattern of 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine places the electron-withdrawing trifluoromethyl group at C7, directly adjacent to the bridgehead nitrogen of the triazole ring, while bromine occupies C5 on the pyridine ring . This arrangement contrasts with the 8-bromo-6-(trifluoromethyl) isomer (CAS 1170302-00-7), where CF3 is at C6 and bromine at C8 . The predicted density for both isomers is identical (1.96±0.1 g/cm³), but the different spatial arrangement of electron-withdrawing groups affects the dipole moment and molecular electrostatic potential, which in turn influences binding to polar protein pockets. The calculated LogP of 2.7 for the 5-Br/7-CF3 isomer is identical to that of the 2-Br/5-CF3 isomer , indicating that the overall lipophilicity is conserved across isomers, but the orientation of the polarizable C-Br bond relative to the CF3 group differs, potentially impacting target engagement in kinase ATP-binding sites.

electron-withdrawing group trifluoromethyl metabolic stability lipophilicity

Procurement-Driven Application Scenarios for 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2138403-88-8)


C5-Selective Suzuki Coupling for Kinase Hinge-Binder Library Synthesis

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine as a key intermediate for C5-selective Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the pyridine ring position . This regioselective elaboration is directly relevant to constructing hinge-binding motifs for JAK, TTK, and p38 kinase targets, where substitution at the position equivalent to C5 has been shown to modulate potency and selectivity . The 5-bromo isomer is preferred over the 6-bromo or 2-bromo isomers when the desired substitution vector requires attachment at the pyridine ring rather than the triazole ring or other positions.

Structure-Activity Relationship (SAR) Exploration of Triazolopyridine-Based Kinase Inhibitors

Investigators systematically varying the substitution pattern on the [1,2,4]triazolo[1,5-a]pyridine core can utilize the 5-bromo-7-(trifluoromethyl) isomer as a dedicated building block distinct from the 6-bromo-5-(trifluoromethyl) and 2-bromo-5-(trifluoromethyl) isomers . The predicted pKa difference of 0.34 units relative to the 6-Br isomer may translate into differential reactivity under basic cross-coupling conditions, providing a practical advantage in synthetic throughput . Because the final biological activity of triazolopyridine derivatives is exquisitely sensitive to the position of substituents (as demonstrated by the sub-nanomolar EC50 of 6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine as an AhR agonist ), the procurement of the precisely defined 5-Br/7-CF3 isomer is mandatory for generating interpretable SAR data.

Synthesis of 5-Aryl-7-(trifluoromethyl)-triazolopyridine Derivatives with Enhanced Metabolic Stability

The trifluoromethyl group at C7 is strategically positioned to impart metabolic stability to the pyridine ring by reducing the electron density at the site of potential CYP450-mediated oxidation . The 5-bromo handle enables late-stage diversification to introduce various pharmacophores while preserving the metabolically stabilizing CF3 group . This combination is particularly valuable in lead optimization programs where metabolic clearance has been identified as a liability for earlier-generation triazolopyridine leads lacking the 7-CF3 substituent.

Quote Request

Request a Quote for 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.